molecular formula C21H16F2N6O4S B2770230 2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3,4-difluorophenyl)acetamide CAS No. 1019098-62-4

2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3,4-difluorophenyl)acetamide

Cat. No. B2770230
CAS RN: 1019098-62-4
M. Wt: 486.45
InChI Key: ZDGJOCVUDMUXOX-UHFFFAOYSA-N
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Description

2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H16F2N6O4S and its molecular weight is 486.45. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Synthesis

The compound , due to its complex chemical structure, is a subject of interest in the synthesis of coordination complexes and heterocyclic compounds. For example, pyrazole-acetamide derivatives, with structural similarities, have been synthesized and characterized to understand their coordination with metals like Co(II) and Cu(II). These complexes demonstrated significant antioxidant activity, indicating the potential of such compounds in biomedical applications (Chkirate et al., 2019).

Antioxidant Activity

The antioxidant potential of compounds structurally related to 2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3,4-difluorophenyl)acetamide has been a subject of research. Studies have shown that coordination complexes derived from similar pyrazole-acetamide structures exhibit considerable antioxidant activity. This suggests the relevance of such compounds in developing antioxidant therapies (Chkirate et al., 2019).

Potential for Antipsychotic Agents

Compounds with a pyrazol-5-ol structure have shown antipsychotic-like profiles in behavioral animal tests. Interestingly, they did not interact with dopamine receptors, unlike clinically available antipsychotic agents. This unique mechanism of action provides a promising avenue for the development of novel antipsychotic drugs, highlighting the importance of further research into similar compounds (Wise et al., 1987).

Development of Antimicrobial Agents

Research into the antimicrobial properties of related heterocyclic compounds has revealed the potential for developing new therapeutic agents. The synthesis and pharmacological evaluation of derivatives bearing the pyrazole moiety have shown promising results against various microorganisms, indicating the compound's relevance in antimicrobial drug discovery (Aly et al., 2011).

properties

IUPAC Name

2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N6O4S/c1-34-21-17(20-26-19(28-33-20)10-2-5-14-15(6-10)32-9-31-14)18(24)29(27-21)8-16(30)25-11-3-4-12(22)13(23)7-11/h2-7H,8-9,24H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGJOCVUDMUXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN(C(=C1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4)N)CC(=O)NC5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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